molecular formula C6H10O7 B099255 (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid CAS No. 16722-49-9

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

Cat. No. B099255
CAS RN: 16722-49-9
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UZBSEBFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, also known as THA, is a naturally occurring compound that has shown great potential in various scientific research applications.

Mechanism Of Action

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid exerts its biological effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Biochemical And Physiological Effects

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has also been shown to protect against oxidative stress and mitochondrial dysfunction in cells exposed to neurotoxic agents.

Advantages And Limitations For Lab Experiments

One advantage of using (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to investigate the mechanisms by which (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid exerts its neuroprotective effects and to determine the optimal dosage and administration route for therapeutic use. Another area of interest is the potential use of (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid as an antioxidant and anti-inflammatory agent in other disease contexts, such as cancer and cardiovascular disease.

Synthesis Methods

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid can be synthesized from D-gluconic acid by a series of chemical reactions. The first step involves the oxidation of D-gluconic acid to D-glucono-1,5-lactone, followed by the hydrolysis of the lactone to D-gluconic acid. The next step is the oxidation of D-gluconic acid to 2-keto-D-gluconic acid, which is then reduced to (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid using sodium borohydride.

Scientific Research Applications

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UZBSEBFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

CAS RN

342385-52-8
Record name L-Xylo-hex-2-ulosonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.